7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin
Overview
Description
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin is a hydrocoumarin derivative known for its significant biological activities, particularly its antimelanogenic properties.
Preparation Methods
The synthesis of 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin typically involves the alkylation of 7-hydroxy-4-methylcoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the allyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Potential use as an antimelanogenic agent for treating hyperpigmentation disorders.
Mechanism of Action
The compound exerts its effects primarily by inhibiting melanogenesis in melanocytes. It increases intracellular glutathione levels, which in turn interrupts the melanization process. This inhibition is achieved by affecting tyrosinase transfer and melanosome differentiation, thereby reducing melanin synthesis .
Comparison with Similar Compounds
Similar compounds include other hydrocoumarins and α-tocopherol (vitamin E). Compared to these, 7-Allyl-6-hydroxy-4,4,5,8-tetramethylhydrocoumarin exhibits stronger antimelanogenic activity and higher scavenging activities against reactive oxygen species . This makes it a more potent agent for applications requiring antioxidant and skin-lightening properties.
Similar Compounds
- 6-Hydroxy-4,4,5,8-tetramethylhydrocoumarin
- α-Tocopherol (Vitamin E)
- Other substituted hydrocoumarins
Properties
IUPAC Name |
6-hydroxy-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-6-7-11-9(2)15-13(10(3)14(11)18)16(4,5)8-12(17)19-15/h6,18H,1,7-8H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWDYFPZWJGLBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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